A Technical Guide to the Synthesis and Characterization of 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-ol
A Technical Guide to the Synthesis and Characterization of 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-ol
Foreword: Navigating Uncharted Chemical Space
In the landscape of drug discovery and materials science, the exploration of novel molecular scaffolds is paramount. The target molecule, 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-ol, represents a unique confluence of structural motifs: a sterically hindered tertiary alcohol, a primary amine, and a substituted oxane core. Such features are often sought after in the design of new pharmacophores and chiral ligands. This guide provides a comprehensive, field-proven framework for the de novo synthesis and rigorous characterization of this compound. As no direct literature precedent for this specific molecule has been reported, the following sections are built upon established, robust chemical principles and extensive experience in multi-step organic synthesis. We will not only detail the "how" but, more critically, the "why" behind each strategic decision, ensuring a reproducible and logically sound scientific narrative.
Section 1: Strategic Design - A Retrosynthetic Blueprint
Retrosynthetic analysis is the cornerstone of modern synthetic planning, allowing for the logical deconstruction of a complex target into simpler, accessible starting materials.[1][2][3][4] Our approach for the target molecule focuses on robust, high-yielding transformations to construct the key C-C and C-O bonds, as well as the oxane heterocycle.
The primary disconnection points are the C-C bond formed at the C4 position and the ether linkages of the oxane ring. A powerful and convergent strategy involves the addition of a carbon nucleophile to a ketone precursor. This leads to the retrosynthetic pathway outlined below.
Caption: Retrosynthetic analysis of the target molecule.
Our strategy hinges on the synthesis of the key intermediate, 2-ethyl-2-methyloxan-4-one (P2) . We propose its formation via an acid-catalyzed intramolecular cyclization of an acyclic diol precursor (P4) . This diol can be assembled efficiently through the sequential addition of two different Grignard reagents to a starting material containing both an aldehyde and a ketone, such as 5-Oxo-hexanal (P6) , with appropriate protection-deprotection steps if necessary. The crucial C-C bond at the C4 position is then forged by the addition of a protected aminoethyl Grignard reagent (P3) to the ketone (P2) . A phthalimide protecting group is chosen for the amine due to its high stability under Grignard conditions and its straightforward removal.
Section 2: The Synthetic Workflow - From Bench to Product
The following protocols are designed for execution by trained organic chemists in a controlled laboratory environment. All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous conditions are critical for the Grignard reactions.
Synthesis of the Key Intermediate: 2-ethyl-2-methyloxan-4-one (P2)
The formation of the substituted oxane ring is achieved via a two-step process starting from a commercially available keto-aldehyde.
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Step 1: Synthesis of 6-ethyl-6-methyl-octane-2,6-diol (P4)
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To a solution of 5-oxo-hexanal (P6 , 1.0 eq) in anhydrous diethyl ether (0.2 M) at -78 °C under an argon atmosphere, add methylmagnesium bromide (P8 , 3.0 M in diethyl ether, 1.1 eq) dropwise over 30 minutes.
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Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.
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Cool the mixture back to -78 °C and add ethylmagnesium bromide (P7 , 3.0 M in diethyl ether, 1.2 eq) dropwise over 30 minutes.
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Allow the reaction to warm slowly to room temperature and stir overnight (approx. 16 hours).
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Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude diol is purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the target diol P4 .
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-
Step 2: Intramolecular Cyclization to 2-ethyl-2-methyloxan-4-one (P2)
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Dissolve the purified diol P4 (1.0 eq) in toluene (0.1 M).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 6 hours to remove water.
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Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (eluent: 10-20% ethyl acetate in hexanes) to afford the ketone P2 . Causality Note: The acid catalyst promotes the dehydration and subsequent intramolecular cyclization to form the thermodynamically stable six-membered oxane ring.
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Grignard Addition and Deprotection
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Step 3: Synthesis of 4-(2-Phthalimidoethyl)-2-ethyl-2-methyloxan-4-ol (P1)
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Grignard Reagent Preparation (P3): In a flame-dried, three-neck flask under argon, place magnesium turnings (1.5 eq) and a small crystal of iodine. Add a solution of N-(2-bromoethyl)phthalimide (P5 , 1.2 eq) in anhydrous tetrahydrofuran (THF, 0.3 M). Initiate the reaction by gentle heating. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 2 hours.
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Grignard Addition: Cool the freshly prepared Grignard reagent P3 to 0 °C. Add a solution of the ketone P2 (1.0 eq) in anhydrous THF dropwise over 20 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4 hours.
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Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (eluent: 20-40% ethyl acetate in hexanes) to yield the protected amino alcohol P1 .
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-
Step 4: Synthesis of 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-ol (Target Molecule)
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Dissolve the purified phthalimide-protected compound P1 (1.0 eq) in ethanol (0.2 M).
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Add hydrazine monohydrate (5.0 eq) and reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form.
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Work-up: Cool the mixture to room temperature and filter off the precipitate, washing the solid with cold ethanol. Concentrate the filtrate under reduced pressure.
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Dissolve the residue in 1 M hydrochloric acid and wash with dichloromethane to remove any non-basic impurities.
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Basify the aqueous layer to pH > 12 with 4 M sodium hydroxide solution at 0 °C.
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Extract the product into dichloromethane (4 x 50 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the final product, 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-ol.
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Caption: Experimental workflow for the synthesis.
Section 3: Comprehensive Characterization - Validating the Structure
Rigorous analytical characterization is non-negotiable for structural confirmation. The following data are predicted for the final, purified product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] Spectra should be recorded in a solvent such as CDCl₃ or DMSO-d₆.
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¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the connectivity and chemical environment of all hydrogen atoms.
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Diagnostic Signals: The ethyl group protons will appear as a characteristic triplet (CH₃) and quartet (CH₂). The methyl singlet at the C2 position will be distinct. The protons of the oxane ring will appear as complex multiplets in the aliphatic region. The two methylene groups of the aminoethyl side chain will likely present as two distinct triplets or complex multiplets. The amine (NH₂) and hydroxyl (OH) protons will appear as broad singlets, and their chemical shift will be concentration-dependent; they can be confirmed by D₂O exchange.
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-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
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Expected Signals: The target molecule has 10 carbon atoms, and due to the chirality at C4, all 10 may be magnetically non-equivalent, resulting in 10 distinct signals. Key signals include the two quaternary carbons (C2 and C4), which will appear downfield in the aliphatic region, and the various methylene and methyl carbons.
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| Predicted NMR Data |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) |
| 3.0 - 2.8 (m, 2H, -CH₂-NH₂) |
| 2.0 - 1.2 (m, 8H, ring CH₂ and side-chain CH₂) |
| 1.21 (s, 3H, C2-CH₃) |
| 0.88 (t, J = 7.5 Hz, 3H, -CH₂-CH₃) |
| Broad signals for OH and NH₂ expected between 1.5-3.5 ppm (concentration dependent) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |
| ~75 (C2, quaternary) |
| ~72 (C4, quaternary) |
| ~60 (C6) |
| ~45-30 (Multiple signals for ring and side-chain CH₂) |
| ~25 (C2-CH₃) |
| ~8 (-CH₂-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
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Expected Absorption Bands:
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O-H Stretch (Alcohol): A strong, broad band in the region of 3500-3200 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[6][7]
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N-H Stretch (Primary Amine): A medium intensity, somewhat broad doublet (due to symmetric and asymmetric stretching) around 3400-3250 cm⁻¹. This may overlap with the O-H band.
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C-H Stretch (Aliphatic): Multiple sharp bands just below 3000 cm⁻¹ (2960-2850 cm⁻¹).
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N-H Bend (Amine Scissoring): A medium to strong band around 1650-1580 cm⁻¹.
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C-O Stretch (Ether & Tertiary Alcohol): Strong bands in the fingerprint region, typically between 1200-1050 cm⁻¹. Tertiary alcohols often show a C-O stretch near 1150 cm⁻¹.[8][9]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
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Expected Data (Electron Impact, EI-MS):
-
Molecular Ion (M⁺): The molecular weight of C₁₀H₂₁NO₂ is 187.28 g/mol . A peak corresponding to this m/z value should be observed, although it may be weak due to the molecule's propensity to fragment.
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Key Fragmentation Pathways: Alpha-cleavage is a dominant fragmentation pathway for both amines and alcohols.[10] Expect to see significant fragments resulting from the loss of an ethyl radical (M-29) or a methyl radical (M-15) from the C2 position. Cleavage adjacent to the nitrogen could lead to a fragment at m/z 30 ([CH₂=NH₂]⁺). Loss of water (M-18) from the molecular ion is also a common fragmentation for alcohols.
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Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the pure compound, which should match the theoretical values calculated from the molecular formula.
| Data Summary | |
| Molecular Formula | C₁₀H₂₁NO₂ |
| Molecular Weight | 187.28 g/mol |
| Theoretical Elemental Composition | %C: 64.13, %H: 11.30, %N: 7.48, %O: 17.09 |
| Expected Yield (Overall) | 15-25% (based on typical multi-step synthesis yields) |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Section 4: Conclusion and Future Outlook
This guide has presented a robust and logically designed pathway for the synthesis of 4-(2-Aminoethyl)-2-ethyl-2-methyloxan-4-ol, a novel chemical entity with potential applications in medicinal and materials chemistry. By leveraging well-established synthetic transformations, including Grignard reactions and acid-catalyzed cyclizations, we have outlined a reproducible workflow. The comprehensive characterization plan, utilizing NMR, IR, and mass spectrometry, provides a self-validating system to ensure the structural integrity of the final product. The principles and methodologies detailed herein serve not only as a specific protocol for this target but also as a strategic template for approaching the synthesis of other complex, substituted heterocyclic systems.
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